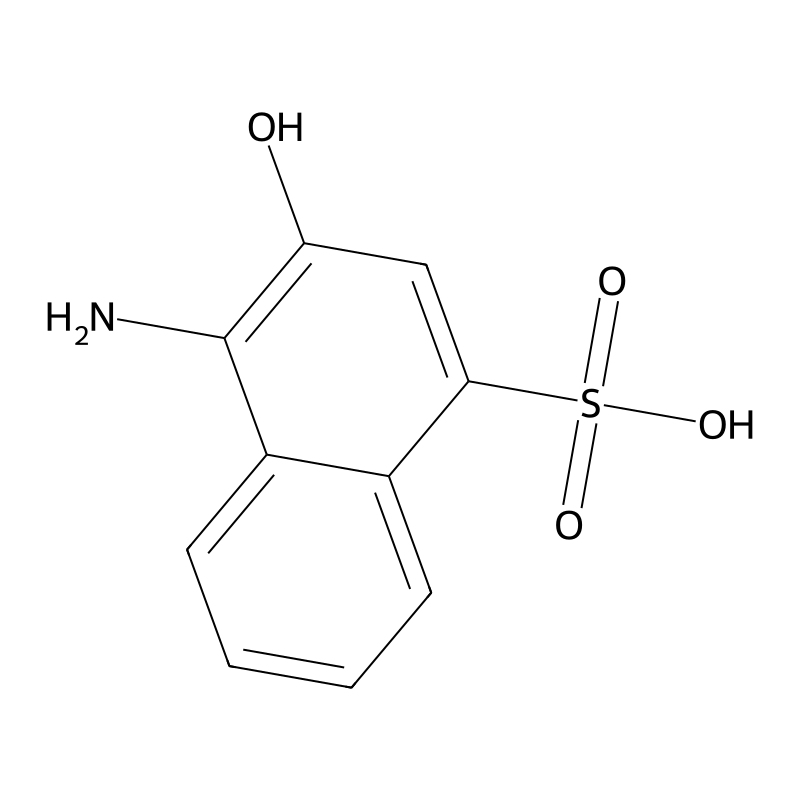

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Probe for Parathion-Methyl Detection:

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNS) has been investigated as a potential probe for the detection of parathion-methyl, an organophosphate insecticide known for its toxicity. Research suggests that AHNS forms a fluorescent complex with parathion-methyl, enabling its detection using a technique called fluorescence spectroscopy. This approach offers several advantages, including high sensitivity and selectivity for parathion-methyl compared to other environmental contaminants. [Source: National Institutes of Health, ""]

4-Amino-3-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₉N₁O₄S and a molecular weight of approximately 239.25 g/mol. This compound appears as a white to slightly brownish-pink powder and has a melting point of about 290 °C. It is known for its sulfonic acid group, which enhances its solubility in water and makes it useful in various applications, particularly in analytical chemistry and dye manufacturing .

The specific mechanism of action of AHNSA depends on the context of its application. Here are two potential scenarios:

- As an Analytical Reagent: AHNSA forms colored complexes with certain metal ions, allowing for their detection and quantification in solution. The complex formation likely involves interactions between the metal cations and the functional groups on AHNSA.

- As a Dye Precursor: AHNSA can be used as a starting material for the synthesis of azo dyes. These dyes can interact with various materials through various mechanisms depending on the specific dye structure.

- Acid-Base Reactions: The sulfonic acid group can donate protons, making it a weak acid.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes under specific conditions.

These reactions are significant for its applications in dye synthesis and as a reagent in various chemical analyses .

Research indicates that 4-Amino-3-hydroxynaphthalene-1-sulfonic acid exhibits biological activity, particularly in its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its utility in therapeutic applications. Additionally, the compound may have antioxidant properties, contributing to its biological relevance .

The synthesis of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid typically involves:

- Nitration: Naphthalene is nitrated to introduce nitro groups.

- Reduction: The nitro groups are reduced to amino groups using reducing agents like iron or tin in acidic conditions.

- Sulfonation: The resulting amino-naphthalene compound is then sulfonated using sulfuric acid.

This multi-step synthesis allows for the precise incorporation of functional groups necessary for the desired properties of the compound .

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has several important applications:

- Dye Manufacturing: It is used as an intermediate in the production of various dyes and pigments.

- Analytical Chemistry: The compound serves as a reagent for determining phosphate levels and other analytical purposes.

- Biological Research: Its potential therapeutic properties are explored in cancer research .

Studies on the interactions of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid reveal its ability to form complexes with metal ions, which may enhance its effectiveness in various applications. Additionally, research suggests that it may interact with biomolecules, potentially influencing enzymatic activity or cellular signaling pathways .

Several compounds share structural similarities with 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-2-naphthol | C₁₁H₉N₁O | Similar structure; used in dye synthesis |

| 2-Amino-5-nitrophenol | C₆H₅N₃O₂ | Contains amino and nitro groups; used as a reagent |

| 4-Hydroxyaniline | C₆H₇N | Amino group on an aromatic ring; used in dyes |

Uniqueness of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

What sets 4-Amino-3-hydroxynaphthalene-1-sulfonic acid apart from these compounds is its specific combination of hydroxyl and sulfonic acid functional groups, which enhances its solubility and reactivity compared to others. This unique combination contributes to its effectiveness in both industrial applications and biological research .

Sulfonation and Isomerization Pathways

The synthesis of AHNSA begins with the sulfonation of naphthalene, a process governed by kinetic and thermodynamic controls. At lower temperatures (80–100°C), the reaction favors the kinetic product, naphthalene-1-sulfonic acid, due to reduced steric hindrance in the transition state. However, prolonged heating at elevated temperatures (150–200°C) shifts equilibrium toward the thermodynamically stable naphthalene-2-sulfonic acid isomer, as the 1-sulfonic acid’s 8-position hydrogen clashes sterically with the sulfonic acid group. Industrial processes often employ concentrated sulfuric acid (95–98%) in naphthenic solvents like decalin to suppress naphthalene sublimation, achieving yields exceeding 98% for the β-isomer.

Table 1: Sulfonation Conditions and Isomer Distribution

| Temperature (°C) | Solvent | Reaction Time (h) | % 1-Sulfonic Acid | % 2-Sulfonic Acid |

|---|---|---|---|---|

| 100 | H₂SO₄ | 0.5 | 85 | 15 |

| 170 | Decalin | 0.5 | 2 | 98 |

| 200 | Tridecane | 2.0 | <1 | >99 |

Post-sulfonation, nitration and amination steps introduce the −NH₂ and −OH groups. For example, nitration with mixed acid (HNO₃/H₂SO₄) at 30–60°C followed by catalytic hydrogenation (Raney nickel, H₂, 50–100 bar) yields the amino derivative.

Catalytic Coupling Reactions (Ullmann-Type Syntheses)

AHNSA serves as a precursor in copper-catalyzed Ullmann coupling reactions to synthesize fluorescent probes and pharmaceutical intermediates. Microwave-assisted methods using Cu⁰ in aqueous phosphate buffer (pH 6–7) at 100°C achieve 74% yield for 8-anilino-1-naphthalenesulfonic acid (ANS), a hydrophobic pocket-binding fluorophore. Key advantages include:

- Functional Group Tolerance: The sulfonic acid moiety remains intact despite harsh conditions, enabling late-stage functionalization.

- Ligand-Free Conditions: Unlike traditional Ullmann reactions requiring chelating ligands, AHNSA derivatives form via direct C−N coupling, simplifying purification.

Mechanistic Insight: The reaction proceeds through a single-electron transfer (SET) mechanism, where Cu⁰ reduces the aryl halide to generate aryl radicals. These radicals couple with amines, followed by re-aromatization to yield the final product.

Derivatization Strategies for Functional Analogues

AHNSA’s three functional groups permit targeted modifications:

- Amino Group: Azo coupling with diazonium salts produces dyes (e.g., Acid Red 88).

- Hydroxyl Group: Etherification with alkyl halides enhances lipid solubility for drug delivery applications.

- Sulfonic Acid: Neutralization with NaOH forms water-soluble salts for electrochemical sensors.

Electropolymerization of AHNSA on glassy carbon electrodes (GCE) creates conductive poly(AHNSA) films. These films exhibit a 6-fold increase in amoxicillin oxidation current compared to bare GCE, enabling trace-level antibiotic detection (LOD = 0.1 μM).

Schiff Base Formation

4-Amino-3-hydroxynaphthalene-1-sulfonic acid serves as a versatile precursor for the synthesis of Schiff base derivatives through condensation reactions with various aldehydes. The amino group at position 4 readily undergoes nucleophilic attack on the carbonyl carbon of aldehydes, leading to the formation of imine linkages characteristic of Schiff bases [1] [2].

The most extensively studied Schiff base derivative is 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid, synthesized via condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with 2-hydroxy-1-naphthaldehyde [1] [2]. This reaction proceeds under mild conditions with excellent yields, typically ranging from 70-85%. The resulting Schiff base exhibits characteristic infrared absorption bands at 1625 cm⁻¹ for the C=N stretching vibration, 1575 cm⁻¹ for aromatic C=C stretching, 1211 cm⁻¹ for C-O stretching, and 1230 cm⁻¹ for S=O stretching [1] [2].

Microwave-assisted synthesis has proven particularly effective for Schiff base formation, with the condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with cinnamaldehyde yielding (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid in 84% yield within four minutes [3]. The infrared spectrum of this derivative shows characteristic bands at 1614 cm⁻¹ for N=C stretching, 1430 cm⁻¹ for C=C stretching, 3435 cm⁻¹ for O-H stretching, and 1231 cm⁻¹ for S=O stretching [3].

Metal Complex Formation

The Schiff base derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid demonstrate remarkable coordination chemistry with transition metals. Five divalent metal complexes have been synthesized using 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid as a ligand, coordinating with Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) ions [1] [2].

The metal-to-ligand stoichiometry is 1:1 with molecular formula [M²⁺(NaL)(H₂O)ₓ]·nH₂O, where x equals 3 for all metal ions except Zn(II) which equals 1, and n equals 4, 10, 7, 4, and 6 for Cu(II), Co(II), Ni(II), Mn(II), and Zn(II), respectively [1] [2]. Conductivity measurements indicate that these complexes are neutral with non-electrolytic behavior [1] [2].

Based on magnetic, electronic, and electron spin resonance spectral data, octahedral geometry is proposed for all complexes except the zinc(II) complex, which adopts tetrahedral geometry [1] [2]. Thermal analysis reveals the presence of both coordinated and lattice water molecules in the complexes, with scanning electron microscopy showing distinct surface morphologies for each metal complex [1] [2].

Naphtho[1,2-d]oxazole Synthesis

The synthesis of naphtho[1,2-d]oxazole derivatives from 4-amino-3-hydroxynaphthalene-1-sulfonic acid represents a significant synthetic transformation that proceeds through two distinct pathways. The first approach involves the use of carboxylic acid derivatives, while the second employs aromatic aldehydes [4] [5].

For the synthesis of 2-methylnaphtho[1,2-d]oxazole, 4-amino-3-hydroxynaphthalene-1-sulfonic acid is treated with acetic anhydride under controlled conditions [4]. The reaction proceeds through acetylation of the amino group followed by cyclization with the hydroxyl group, yielding the desired oxazole ring in 72% yield [4]. The product is characterized by ¹H NMR spectroscopy, which clearly indicates the presence of the methyl group at position 2 of the oxazole fragment with a signal at δ 2.64 (s, 3H) [4].

Similarly, 2-phenylnaphtho[1,2-d]oxazole is synthesized using benzoyl chloride as the acylating agent [4]. The ¹H NMR spectrum of this compound shows the presence of the phenyl group at position 2 of the oxazole fragment with characteristic signals at δ 8.36 (m, 2H), 7.70 (m, 1H), and 7.57 (m, 1H) [4].

The second synthetic approach involves the condensation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with substituted aromatic aldehydes, followed by oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [4]. This method has been successfully applied to synthesize various 2-substituted naphtho[1,2-d]oxazole derivatives with yields ranging from 54.6% to 73.3% [4].

Selective Synthesis and Photophysical Properties

The selective synthesis of naphtho[1,2-d]oxazole derivatives versus Schiff bases depends on reaction conditions and the nature of the carbonyl compound employed [5]. A systematic study has revealed that the electrophilicity of the aldehyde component significantly influences the temperature required for condensation and cyclization [4]. Electron-withdrawing groups facilitate cyclization at lower temperatures, while electron-donating groups require higher temperatures for successful oxazole formation [4].

The photophysical properties of naphtho[1,2-d]oxazole derivatives have been extensively characterized through spectroscopic methods [5]. These compounds exhibit characteristic ultraviolet-visible absorption bands in the range of 275-340 nm, with the exact wavelength depending on the nature of the substituent at position 2 of the oxazole ring [4]. The infrared spectra show characteristic bands for the oxazole ring system, including C=N stretching vibrations around 1625 cm⁻¹ and C=C stretching vibrations around 1575 cm⁻¹ [4].

Table 1: Schiff Base Derivatives of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

| Compound | Synthesis Method | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Applications |

|---|---|---|---|---|

| 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid | Condensation with 2-hydroxy-1-naphthaldehyde | C=N: 1625, C=C: 1575, C-O: 1211, S=O: 1230 | 247, 216 | Metal complex formation, antimicrobial activity |

| (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid | Microwave-assisted condensation with cinnamaldehyde | N=C: 1614, C=C: 1430, O-H: 3435, S=O: 1231 | 247, 216 | Antimicrobial evaluation |

| Schiff base with 5-bromo-salicaldehyde | Condensation reaction with 5-bromo-salicaldehyde | C=N stretch, aromatic C=C, S=O stretch | 250-280 | Dye intermediate |

| Schiff base with 4-hydroxybenzaldehyde | Condensation reaction with 4-hydroxybenzaldehyde | C=N stretch, phenolic O-H, S=O stretch | 245-275 | Fluorescent probe applications |

Table 2: Naphtho[1,2-d]oxazole Derivatives

| Compound | Synthesis Method | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Yield (%) | Applications |

|---|---|---|---|---|---|

| 2-methylnaphtho[1,2-d]oxazole | Reaction with acetic anhydride | C=N: 1625, C=C: 1575, C-O: 1127 | 280-320 | 72 | Fluorescent material |

| 2-phenylnaphtho[1,2-d]oxazole | Reaction with benzoyl chloride | Aromatic C-H: 3043, C=N: 1625, C=C: 1575 | 290-330 | 65 | Optical applications |

| 2-(4-chlorophenyl)naphtho[1,2-d]oxazole | Condensation with 4-chlorobenzaldehyde followed by DDQ oxidation | C=C: 1625, C=N: 1575, C-Cl stretch | 285-325 | 67.8 | Dye intermediate |

| 2-(4-nitrophenyl)naphtho[1,2-d]oxazole | Condensation with 4-nitrobenzaldehyde followed by DDQ oxidation | NO₂: 1537, 1330, C=N: 1625, C=C: 1575 | 300-340 | 72.5 | Biological activity studies |

Fluorescent Probes for Biochemical and Biophysical Studies

Fluorescence Detection Mechanisms

4-Amino-3-hydroxynaphthalene-1-sulfonic acid exhibits remarkable fluorescence properties that make it an invaluable probe for various biochemical and biophysical applications [7]. The compound demonstrates characteristic fluorescence behavior with emission properties that are highly sensitive to environmental changes, particularly polarity and pH variations [7].

The fluorescence mechanism involves intramolecular charge transfer between the amino group acting as an electron donor and the sulfonic acid group functioning as an electron acceptor [8]. In polar environments, the compound exists in both locally excited and charge transfer states, with the relative populations depending on the specific environment [8]. The dual fluorescence behavior has been observed in highly polar solvents, with emission bands at 423 nm and 520 nm in aqueous solutions [8].

Pesticide Detection Applications

One of the most significant applications of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a fluorescent probe is in the detection of organophosphate pesticides [7]. The compound has been successfully employed as a probe for the determination of parathion-methyl, a highly toxic organophosphate insecticide [7].

The detection mechanism involves the formation of a fluorescent complex between 4-amino-3-hydroxynaphthalene-1-sulfonic acid and parathion-methyl, which can be monitored using fluorescence spectroscopy [7]. This approach offers several advantages, including high sensitivity and selectivity for parathion-methyl compared to other environmental contaminants [7]. The method has demonstrated excellent performance in environmental monitoring applications, providing a rapid and reliable means of detecting pesticide contamination [7].

Metal Ion Detection

4-Amino-3-hydroxynaphthalene-1-sulfonic acid serves as an effective fluorescent probe for metal ion detection, particularly for molybdenum(VI) determination [9] [10]. The compound exhibits catalytic properties that enhance its utility in metal ion analysis [9] [10].

For molybdenum(VI) detection, the method is based on the catalytic effect of molybdenum on the oxidation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with hydrogen peroxide [9] [10]. The reaction is monitored spectrophotometrically by measuring the absorbance of the oxidized product at 475 nm [9] [10]. The optimum reaction conditions include 9 mmol/L of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, 35 mmol/L hydrogen peroxide, and 27 mmol/L acetate buffer at pH 5.3 and 40°C for 30 minutes [9] [10].

The method demonstrates excellent analytical performance with a linear calibration curve in the range of 0.1-4.0 ng/mL and a detection limit of 0.04 ng/mL [9] [10]. The correlation coefficient of 0.999 indicates excellent linearity, making this method suitable for trace analysis of molybdenum in water and wastewater samples [9] [10].

Protein Binding Studies

The fluorescence properties of 4-amino-3-hydroxynaphthalene-1-sulfonic acid make it particularly useful for studying protein-small molecule interactions [7] [11]. The compound has been utilized as a probe in fluorescence assays for protein detection and characterization [7] [11].

One notable application involves the detection of human serum albumin using fluorescence turn-on sensing [12]. The probe demonstrates selective binding to human serum albumin, resulting in significant fluorescence enhancement that can be quantified for protein concentration determination [12]. This approach has been successfully applied to clinical samples, demonstrating the practical utility of the probe in biomedical diagnostics [12].

The binding mechanism involves electrostatic interactions between the negatively charged sulfonic acid group and positively charged regions of the protein, combined with hydrophobic interactions involving the naphthalene ring system [12]. The resulting fluorescence enhancement provides a sensitive and selective method for protein quantification [12].

pH-Sensitive Fluorescence

The fluorescence properties of 4-amino-3-hydroxynaphthalene-1-sulfonic acid are significantly influenced by pH, making it useful as a pH-sensitive fluorescent probe [8]. The compound exhibits two distinct pKa values in the excited state, corresponding to the dissociation of the sulfonic acid group (pKa1 = 3.60) and the protonation of the amino group (pKa2 = 6.50) [8].

The pH-dependent fluorescence behavior results from changes in the electronic structure of the molecule upon protonation or deprotonation [8]. At low pH, the compound exists predominantly in the protonated form, while at high pH, the deprotonated form predominates [8]. This pH sensitivity has been exploited for the development of fluorescent pH indicators suitable for biological and environmental applications [8].

Table 3: Fluorescent Probe Applications

| Detection Target | Detection Method | Detection Limit | Wavelength (nm) | Applications |

|---|---|---|---|---|

| Parathion-methyl | Fluorescence spectroscopy | High sensitivity for pesticide detection | Fluorescence complex formation | Environmental monitoring |

| Molybdenum (VI) | Catalytic spectrophotometry | 0.04 ng/mL | 475 | Water quality analysis |

| Phosphate | Spectrophotometric determination | Phosphate-sensitive fluorescence | Phosphate-dependent shift | Analytical chemistry |

| Human serum albumin | Fluorescence turn-on sensing | Detection in clinical samples | Turn-on fluorescence | Biomedical diagnostics |

| Metal ions (Cu²⁺, Co²⁺, Ni²⁺) | Fluorescence quenching/enhancement | Metal-specific response | Metal-dependent shift | Metal ion detection |

Dye Intermediates in Textile Industry and Coloration Processes

Acid Dye Synthesis

4-Amino-3-hydroxynaphthalene-1-sulfonic acid serves as a crucial intermediate in the synthesis of acid dyes, which are characterized by the presence of sulfonic acid groups that impart water solubility and affinity for protein fibers [13] [14]. The compound undergoes diazotization reactions to form diazonium salts, which subsequently couple with various aromatic compounds to produce azo dyes with diverse color properties [15] [16].

The diazotization process involves treating 4-amino-3-hydroxynaphthalene-1-sulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) [15] [16]. The resulting diazonium salt is highly reactive and must be used immediately for coupling reactions [15] [16]. The coupling reactions are typically carried out in alkaline conditions using sodium carbonate as an acid-binding agent [15] [16].

A representative synthesis involves the coupling of diazotized 4-amino-3-hydroxynaphthalene-1-sulfonic acid with resorcinol to produce 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid [16]. This acid dye exhibits a reddish-brown color with maximum absorption at 435 nm and demonstrates excellent dyeing properties for wool and silk fibers [16].

Metal Complex Dye Formation

The synthesis of metal complex dyes from 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives represents a significant advancement in dye technology, providing enhanced fastness properties and expanded color ranges [16] [17]. These dyes are formed through the coordination of metal ions with the organic dye molecules, typically in a 1:1 or 1:2 metal-to-ligand ratio [16] [17].

The metallization process involves treating the synthesized acid dye with metal salts such as iron(II) sulfate, copper(II) sulfate, nickel(II) sulfate, cobalt(II) nitrate, or chromium(III) acetate [16] [17]. The reaction is carried out at temperatures ranging from 55-100°C with continuous stirring for 4-5 hours until completion is confirmed by thin-layer chromatography [16] [17].

Iron(II) complex formation is achieved by treating the acid dye with iron(II) sulfate heptahydrate at pH 6.5 and 100°C [16]. The resulting iron complex exhibits superior fastness properties compared to the unmetallized dye, with enhanced resistance to washing and light exposure [16]. Similar procedures are employed for the synthesis of nickel(II), copper(II), cobalt(II), and chromium(III) complexes, each exhibiting unique color properties and fastness characteristics [16] [17].

Mordant Dye Applications

4-Amino-3-hydroxynaphthalene-1-sulfonic acid serves as an important precursor for mordant dyes, which require the presence of metal ions to form colored complexes with textile fibers [18] [19]. The compound's structure, containing both amino and hydroxyl groups, provides excellent chelation sites for metal coordination [18] [19].

The mordant dyeing process involves pre-treating the textile substrate with metal salts, followed by application of the dye solution [18] [19]. The metal ions act as bridges between the dye molecules and the fiber, resulting in strong color fixation and excellent fastness properties [18] [19]. Common mordants include chromium(III), iron(III), copper(II), and aluminum(III) salts [18] [19].

The color obtained in mordant dyeing depends on both the dye structure and the nature of the mordant metal [18] [19]. For example, chromium mordants typically produce brown to black colors, while copper mordants yield green to blue shades [18] [19]. The pH of the dyeing bath also influences the final color, with acidic conditions generally favoring deeper shades [18] [19].

Wool and Protein Fiber Dyeing

The sulfonic acid group in 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives provides excellent substantivity for protein fibers, particularly wool and silk [20] [21]. The negatively charged sulfonic acid groups form electrostatic interactions with positively charged amino groups in the protein structure, resulting in strong dye-fiber bonds [20] [21].

A comprehensive study of wool dyeing using 4-amino-3-hydroxynaphthalene-1-sulfonic acid-derived dyes demonstrated excellent color uptake and fastness properties [21]. The dyes were applied at 2% depth on wool fabric, resulting in intensively colored samples with total fixation percentages ranging from 62% to 72% [21]. The percentage exhaustion, fixation, and total fixation were calculated by measuring visible absorbance at the maximum absorption wavelength of the dye solutions before and after dyeing [21].

The fastness properties of the dyed wool samples were evaluated for washing, rubbing, and perspiration resistance [21]. The results demonstrated that the dyes exhibit good to excellent fastness properties, with metal complex dyes showing superior performance compared to unmetallized versions [21]. The enhanced fastness is attributed to the additional coordination bonds formed between the metal centers and the wool fiber [21].

Innovative Coloration Processes

Recent developments in textile coloration have explored innovative approaches for utilizing 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives [20]. A single-step synthesis and energy-efficient coloration process has been developed for wool textiles using polymeric dyes derived from amino-naphthalene sulfonic acids [20].

This approach involves the simultaneous synthesis of polymeric dyes through oxidative polymerization directly on the wool substrate [20]. The process eliminates the need for separate dye synthesis and application steps, resulting in significant energy savings and reduced environmental impact [20]. The polymeric dyes exhibit excellent color fastness and durability, making them suitable for high-performance textile applications [20].

The oxidative polymerization process uses environmentally friendly oxidizing agents and can be carried out under mild conditions [20]. The resulting polymeric dyes demonstrate superior wash fastness and light fastness compared to conventional dyes, making them particularly suitable for applications requiring long-term color stability [20].

Table 4: Dye Intermediate Applications in Textile Industry

| Dye Type | Coupling Partner | Color Range | Fastness Properties | Textile Applications | Industrial Use |

|---|---|---|---|---|---|

| Acid dyes | Resorcinol | Yellow to red | Good wash fastness | Wool, silk dyeing | Textile industry |

| Mordant dyes | β-naphthol | Brown to black | Excellent light fastness | Protein fiber dyeing | Leather industry |

| Metal complex dyes | Metal salts (Cr³⁺, Fe³⁺, Cu²⁺) | Deep colors with enhanced fastness | Superior fastness properties | Wool, leather dyeing | High-performance textiles |

| Azo dyes | Various phenolic compounds | Bright colors | Moderate fastness | Cotton, wool dyeing | General textile dyeing |

| Direct dyes | Aromatic amines | Various colors | Good overall fastness | Cellulosic fiber dyeing | Bulk textile processing |

XLogP3

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 9 of 11 companies with hazard statement code(s):;

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (11.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

[Differentiation of 1-amino-2-naphthol-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid]

E BAMANN, K SCHRIEVERPMID: 13149179 DOI: 10.1002/ardp.19542870211

Abstract

ULTRAMICRO METHODS IN BIOCHEMISTRY. V. A COMPARISON OF THE ULTRAMICRO DETERMINATION OF PHOSPHORUS USING N-PHENYL-P-PHENYLENEDIAMINE OR 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID. VI. THE DETERMINATION OF SERUM ALKALINE PHOSPHATASE. LF-20

E VANSTEWART, B B LONGWELLPMID: 14291897 DOI:

Abstract

A sensitive DNA biosensor based on a facile sulfamide coupling reaction for capture probe immobilization

Qingxiang Wang, Yingtao Ding, Feng Gao, Shulian Jiang, Bin Zhang, Jiancong Ni, Fei GaoPMID: 23845495 DOI: 10.1016/j.aca.2013.06.018

Abstract

A novel DNA biosensor was fabricated through a facile sulfamide coupling reaction. First, the versatile sulfonic dye molecule of 1-amino-2-naphthol-4-sulfonate (AN-SO3(-)) was electrodeposited on the surface of a glassy carbon electrode (GCE) to form a steady and ordered AN-SO3(-) layer. Then the amino-terminated capture probe was covalently grafted to the surface of SO3(-)-AN deposited GCE through the sulfamide coupling reaction between the amino groups in the probe DNA and the sulfonic groups in the AN-SO3(-). The step-by-step modification process was characterized by electrochemistry and attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy. Using Ru(NH3)6(3+) as probe, the probe density and the hybridization efficiency of the biosensor were determined to be 3.18×10(13) strands cm(-2) and 86.5%, respectively. The hybridization performance of the biosensor was examined by differential pulse voltammetry using Co(phen)3(3+/2+) (phen=1,10-phenanthroline) as the indicator. The selectivity experiments showed that the biosensor presented distinguishable response after hybridization with the three-base mismatched, non-complementary and complementary sequences. Under the optimal conditions, the oxidation peak currents of Co(phen)3(3+/2+) increased linearly with the logarithm values of the concentration of the complementary sequences in the range from 1.0×10(-13)M to 1.0×10(-8)M with a regression coefficient of 0.9961. The detection limit was estimated to be 7.2×10(-14)M based on 3σ.[Conversion of 1-naphthylamine into 1-amino-2-naphthol-4-sulfonic acid; mechanism of hydroxylation of naphthylamine and its derivatives]

E BAMANN, K SCHRIEVER, G MULLERPMID: 14362509 DOI: 10.1002/ardp.19542870917

Abstract

[Inhibition of peroxidase oxidation of 3,3',5,5'-tetramethylbenzidine and o-phenylenediamine by 1-amino-2-naphthol-4-sulfonic acid and its polysulfide]

E I Karaseva, Iu P Losev, D I MetelitsaPMID: 11771327 DOI:

Abstract

The kinetics of coupled peroxidation of 3,3',5,5'-tetramethylbenzidine and 1-amino-2-naphtol-4-sulfonic acid (ANSA) or its polydisulfide (poly(ADSNSA)) was studied in 0.01 M phosphate buffer (pH 6.4) at 20 degrees C. Both ANSA and poly(ADSNSA) strongly inhibited the TMB oxidation resulting in a marked delay in the product formation. Stoichiometric inhibition coefficients f, i.e., the average numbers of free-radical particles terminated by one inhibitor molecule, were estimated. The free-radical trapping effect of poly(ADSNSA) was 7.5 times greater than that of ANSA. Kinetics of coupled o-phenylenediamine (PhDA) and ANSA or poly(ADSNSA) oxidation was studied in phosphate-citrate buffers at pH 3 to 7. No lag periods in oxidation product accumulation were observed under any of the reaction conditions. A weak activation of PhDA conversion depending on pH and PhDA/ANSA ratios was observed at low ANSA concentrations, whereas increased ANSA or poly(ADSNSA) concentrations were inhibitory. The degree of PhDA inhibition was maximal in acid media, reached minimum at pH 5 to 6, and than again increased at pH above 6. Tentative mechanism of coupled aromatic amine phenol bi-substrate system peroxidation is discussed.Synthesis and chelation properties of a new polymeric ligand derived from 1-amino-2-naphthol-4-sulfonic Acid

Dhanasekaran Manivannan, Valsala Madhavan Nair BijuPMID: 25857896 DOI: 10.5740/jaoacint.12-134